Methyl 6-amino-2-chloropyrimidine-4-carboxylate
Overview
Description
“Methyl 6-amino-2-chloropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 944129-00-4 . It has a molecular weight of 187.59 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 6-amino-2-chloro-4-pyrimidinecarboxylate . The InChI code is 1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
- Methyl 2-chloropyrimidine-4-carboxylate is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research .
- Methyl 6-amino-2-chloropyrimidine-4-carboxylate could potentially be used in the synthesis of pyrimido pyrimidines .
- Pyrimido pyrimidines are types of bicyclic [6 + 6] systems. The main sections of their study include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- The compounds have been applied on a large scale in the medical and pharmaceutical fields .
Pharmaceutical Synthesis
Chemistry of Pyrimido Pyrimidines
- Methyl 2-amino-6-chloropyrimidine-4-carboxylate is a nitrification inhibitor . Nitrification inhibitors are chemicals that slow the conversion of ammonium into nitrate, thus improving the efficiency of nitrogen fertilizers .
- Methyl 6-amino-2-chloropyrimidine-4-carboxylate could potentially be used in the synthesis of various pyrimidine-based compounds .
- Pyrimidine-based compounds have versatile biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Nitrification Inhibitor
Synthesis of Pyrimidine-Based Compounds
Safety And Hazards
properties
IUPAC Name |
methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPNGOOGJKXYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
CAS RN |
944129-00-4 | |
Record name | methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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